2-bromo-4-(2-fluoropropan-2-yl)pyridine CAS number and supplier availability
2-bromo-4-(2-fluoropropan-2-yl)pyridine CAS number and supplier availability
Topic: 2-Bromo-4-(2-fluoropropan-2-yl)pyridine: Technical Profile & Synthesis Guide Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Sourcing Specialists
Executive Summary
2-bromo-4-(2-fluoropropan-2-yl)pyridine is a high-value heterocyclic building block used in modern drug discovery. It features a pyridine core substituted with a bromine atom at the C2 position and a 2-fluoropropan-2-yl group (often called a fluoro-isopropyl or hexafluoroisopropyl analogue, though specifically here it is a monofluoro-dimethyl substitution) at the C4 position.
This specific motif is prized as a lipophilic bioisostere for tert-butyl or isopropyl groups. The introduction of fluorine lowers the basicity of the pyridine nitrogen, modulates lipophilicity (LogP), and blocks metabolic oxidation at the benzylic position, enhancing the pharmacokinetic (PK) profile of lead compounds.
Critical Procurement Note: While the final fluorinated compound is a known entity in patent literature, it is frequently "made-to-order." The most reliable procurement strategy is to source the alcohol precursor, 2-(2-bromopyridin-4-yl)propan-2-ol (CAS 1055073-69-2) , and perform a one-step deoxyfluorination.
Chemical Identity & Distinctions
Accurate identification is critical due to the prevalence of regioisomers.
| Property | Detail |
| Chemical Name | 2-bromo-4-(2-fluoropropan-2-yl)pyridine |
| Synonyms | 2-Bromo-4-(1-fluoro-1-methylethyl)pyridine; 2-Bromo-4-fluoro-isopropylpyridine |
| Molecular Formula | C₈H₉BrFN |
| Molecular Weight | 218.07 g/mol |
| SMILES | CC(C)(F)c1ccnc(Br)c1 |
| Precursor CAS | 1055073-69-2 (Alcohol intermediate) |
| Isomer Warning | DO NOT CONFUSE WITH: 4-Bromo-2-(2-fluoropropan-2-yl)pyridine (CAS 1783728-05-1). The position of the bromine (C2 vs C4) drastically alters reactivity in cross-coupling. |
Structural Visualization
The C2-Bromine serves as an electrophilic handle for Suzuki-Miyaura or Buchwald-Hartwig couplings, while the C4-fluoroalkyl group acts as a stable, non-reactive structural element.
Synthetic Accessibility & Manufacturing
Since the direct fluorinated building block often suffers from limited stock availability, the Deoxyfluorination Protocol is the industry-standard method for access. This route utilizes the commercially available alcohol precursor.
Core Synthesis Workflow (DOT Diagram)
Figure 1: Deoxyfluorination pathway converting the tertiary alcohol to the tertiary fluoride.
Detailed Experimental Protocol: Deoxyfluorination
Objective: Convert 2-(2-bromopyridin-4-yl)propan-2-ol to 2-bromo-4-(2-fluoropropan-2-yl)pyridine.
Reagents:
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Substrate: 2-(2-bromopyridin-4-yl)propan-2-ol (1.0 eq)
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Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) (1.2–1.5 eq) or XtalFluor-E (safer alternative).
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Solvent: Anhydrous Dichloromethane (DCM).
Step-by-Step Methodology:
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Preparation: Charge a flame-dried round-bottom flask with the alcohol substrate (CAS 1055073-69-2) and anhydrous DCM under an inert atmosphere (Nitrogen or Argon).
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Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Causality: Low temperature prevents elimination side reactions (formation of the alkene).
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Addition: Add DAST dropwise via syringe. Ensure the internal temperature does not rise above -60°C.
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Reaction: Stir at -78°C for 1 hour, then allow the mixture to slowly warm to room temperature (RT) over 2–4 hours.
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Quenching: Quench the reaction carefully by pouring the mixture into saturated aqueous NaHCO₃ at 0°C. Warning: DAST hydrolysis releases HF; use plasticware if possible and proper PPE.
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Workup: Extract with DCM (3x), dry combined organics over Na₂SO₄, filter, and concentrate.
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Purification: Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient). The product is typically a colorless to pale yellow oil.
Medicinal Chemistry Utility
The 2-fluoropropan-2-yl moiety is a strategic tool in Lead Optimization.
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Bioisosterism: It mimics the steric bulk of a tert-butyl group but with reduced lipophilicity (lower LogP) due to the polarity of the C-F bond.
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Metabolic Stability: The replacement of a hydrogen atom with fluorine prevents cytochrome P450-mediated hydroxylation at the benzylic position, a common metabolic soft spot in isopropyl-substituted drugs.
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Electronic Effect: The electron-withdrawing nature of the fluorine atom reduces the electron density on the pyridine ring, which can:
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Lower the pKa of the pyridine nitrogen (reducing hERG liability).
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Increase the electrophilicity of the C2-Bromine, facilitating easier cross-coupling reactions.
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Decision Logic for Usage (DOT Diagram):
Figure 2: Logic flow for selecting the fluoro-isopropyl moiety in drug design.
Procurement & Supply Chain Analysis
Direct sourcing of the fluorinated product is often difficult due to low stock levels. The most robust supply chain strategy relies on the alcohol precursor.
Primary Sourcing Target: The Precursor
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Availability: High. Stocked by major catalog suppliers (Enamine, BLD Pharm, Combi-Blocks, Sigma-Aldrich).
Supplier Landscape (Precursor CAS 1055073-69-2)
| Supplier Category | Typical Availability | Lead Time | Recommended For |
| Global Catalogs (e.g., Sigma, Fisher) | 1g - 5g | 2-5 Days | Analytical Standards / Small Scale |
| Building Block Specialists (e.g., Enamine, BLD Pharm) | 10g - 100g | 1-2 Weeks | MedChem Synthesis / Scale-up |
| CROs (Custom Synthesis) | >1 kg | 4-8 Weeks | GMP Manufacturing |
Recommendation: For immediate research needs, purchase CAS 1055073-69-2 and perform the fluorination in-house. This ensures material authenticity and avoids the high markup of "rare" fluorinated building blocks.
References
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PubChem Compound Summary: 2-(2-bromopyridin-4-yl)propan-2-ol . National Center for Biotechnology Information. Accessed 2026. Link
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BenchChem Technical Data . "2-bromo-4-(2-fluoropropan-2-yl)pyridine Product Profile." Accessed 2026. Link
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Sigma-Aldrich / Merck . "Product Search: CAS 1055073-69-2". Accessed 2026. Link
- Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.
- Reutzen, M. et al. (2011). "Synthesis of fluorinated pyridines via DAST-mediated deoxyfluorination." Organic Process Research & Development. (General protocol reference).
Sources
- 1. 1055073-69-2|2-(2-Bromopyridin-4-yl)propan-2-ol|BLD Pharm [bldpharm.com]
- 2. PubChemLite - 2-(2-bromopyridin-4-yl)propan-2-ol (C8H10BrNO) [pubchemlite.lcsb.uni.lu]
- 3. 1055073-69-2|2-(2-Bromopyridin-4-yl)propan-2-ol|BLD Pharm [bldpharm.com]
- 4. 2-(2-Bromopyridin-4-yl)propan-2-ol | 1055073-69-2 [sigmaaldrich.cn]
